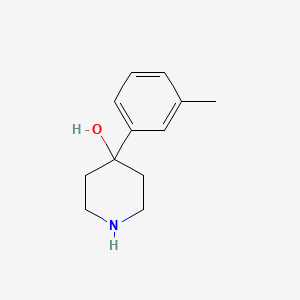

4-(3-Methylphenyl)piperidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGOHIWHCKUFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543375 | |

| Record name | 4-(3-Methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71916-57-9 | |

| Record name | 4-(3-Methylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenyl)piperidin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of the synthesis of a key derivative, 4-(3-Methylphenyl)piperidin-4-ol. We will dissect the predominant synthesis mechanism—the Grignard reaction—from first principles, offering not just a procedural outline but a causal explanation for each experimental choice. This document is designed to serve as a practical and authoritative resource, detailing the reaction mechanism, a validated step-by-step laboratory protocol, critical process optimization parameters, and common troubleshooting strategies. By grounding our discussion in established chemical literature, we aim to equip researchers with the expertise necessary to confidently and efficiently synthesize this and related compounds.

Introduction: The Significance of the 4-Arylpiperidin-4-ol Core

The piperidine ring is a fundamental building block in the development of pharmaceuticals, particularly for targeting the central nervous system (CNS).[1][2] When substituted at the 4-position with both an aryl group and a hydroxyl group, the resulting tertiary alcohol structure, known as a 4-arylpiperidin-4-ol, becomes a pharmacophore of significant interest.[3] This arrangement can profoundly influence a molecule's binding properties, metabolic stability, and overall pharmacological profile.

The specific compound, this compound, incorporates a meta-tolyl group. The placement of this methyl substituent can modulate electronic properties and steric interactions with biological targets, potentially leading to enhanced receptor selectivity and potency.[3] Derivatives of the 4-phenylpiperidine core have yielded compounds with significant activity as opioid receptor antagonists and dopamine D2 receptor ligands, highlighting the therapeutic potential unlocked by subtle structural modifications.[3][4][5]

The most reliable and versatile method for constructing this C-C bond and generating the tertiary alcohol is the nucleophilic addition of an organometallic species to a ketone, specifically, a Grignard reaction between an N-protected 4-piperidone and a suitable arylmagnesium halide.[3][6]

The Core Synthesis Mechanism: A Grignard-Mediated Approach

The synthesis hinges on the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[7] The reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbonyl carbon of a ketone.[8][9]

The Reactants: A Tale of a Nucleophile and an Electrophile

The Electrophile: N-Protected 4-Piperidone The ketone component is an N-protected 4-piperidone. The nitrogen atom of the piperidine ring is basic and nucleophilic, and it possesses an acidic proton when secondary. A protecting group is therefore essential. Without it, the highly basic Grignard reagent would simply deprotonate the piperidine nitrogen, consuming the reagent in a non-productive acid-base reaction and failing to produce the desired alcohol.[6]

Common protecting groups include:

-

Benzyl (Bn): Introduced by reacting 4-piperidone with benzyl bromide or chloride.[10] It is stable under the basic Grignard reaction conditions and can be readily removed later via catalytic hydrogenation.[11] For the purpose of this guide, we will focus on 1-Benzyl-4-piperidone as the electrophilic substrate.

-

tert-Butoxycarbonyl (Boc): A common alternative, stable to the reaction conditions but easily removed with acid.

The Nucleophile: 3-Methylphenylmagnesium Bromide The nucleophile is the Grignard reagent, formed by the reaction of an aryl halide with magnesium metal in an ethereal solvent.[12] For this synthesis, 3-bromotoluene reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether to form 3-methylphenylmagnesium bromide. The reaction proceeds on the surface of the magnesium, where the metal inserts into the carbon-halogen bond.[9] This process inverts the polarity of the carbon atom, transforming it from an electrophilic site in 3-bromotoluene to a potent, carbanion-like nucleophile in the Grignard reagent.[9] Strict anhydrous (water-free) conditions are critical, as any trace of water will protonate and destroy the Grignard reagent.[7][12]

The Mechanistic Pathway

The reaction proceeds in two distinct phases: nucleophilic addition followed by an acidic workup.

-

Nucleophilic Attack: The nucleophilic carbon of the 3-methylphenylmagnesium bromide attacks the electrophilic carbonyl carbon of the 1-benzyl-4-piperidone. This addition breaks the carbonyl's π bond, pushing the electrons onto the oxygen atom.[7]

-

Formation of the Tetrahedral Intermediate: This step results in a magnesium alkoxide, a tetrahedral intermediate where the oxygen atom is coordinated to the MgBr⁺ cation.[8] This intermediate is stable until a proton source is introduced.

-

Aqueous Acidic Workup: The reaction is quenched by the slow addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][13] The alkoxide is protonated to yield the final tertiary alcohol, 1-benzyl-4-(3-methylphenyl)piperidin-4-ol. The workup also neutralizes any remaining Grignard reagent.

The overall mechanism is visualized in the diagram below.

Caption: The Grignard reaction mechanism for synthesizing 4-aryl-4-hydroxypiperidines.

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. It is imperative that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

Workflow Overview

Caption: A high-level workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Preparation of 3-Methylphenylmagnesium Bromide

-

To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface; the color will fade as the reaction initiates.[6]

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 3-bromotoluene solution to the magnesium. Initiation is indicated by gentle refluxing. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

Step 2: Grignard Addition to 1-Benzyl-4-piperidone

-

In a separate dry, three-necked flask under nitrogen, prepare a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice/water bath. For less reactive or sterically hindered Grignard reagents, cooling to -78 °C (dry ice/acetone bath) is recommended to minimize side reactions.[6]

-

Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.[6]

Step 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[13]

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel to afford the pure 1-benzyl-4-(3-methylphenyl)piperidin-4-ol.

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over reaction parameters. The following table summarizes key variables, potential side reactions, and optimization strategies.

| Parameter / Issue | Rationale & Causality | Troubleshooting & Optimization Strategy |

| Magnesium Activation | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[9] | Gently crush turnings before use or add a chemical initiator like iodine or 1,2-dibromoethane to expose a fresh metal surface.[6] |

| Solvent Choice | Ethereal solvents (THF, Diethyl Ether) are crucial as they solvate and stabilize the Grignard reagent through coordination, preventing its aggregation and increasing reactivity.[6][12] | THF is often preferred over diethyl ether due to its higher boiling point (allowing for higher reflux temperatures) and better solvating power.[6] |

| Reaction Temperature | Low temperatures (-78 °C to 0 °C) for the addition step are critical to control the reaction rate and suppress side reactions.[6] | The Grignard reagent can act as a base. At higher temperatures, it is more likely to deprotonate the α-protons of the piperidone (enolization) rather than add to the carbonyl.[6][8] |

| Side Reaction: Enolization | The Grignard reagent abstracts an α-proton from the piperidone, forming an enolate. Upon workup, this reverts to the starting ketone, lowering the yield.[6] | Use lower reaction temperatures. This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation. |

| Side Reaction: Wurtz Coupling | The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct (e.g., 3,3'-dimethylbiphenyl).[6] | Ensure slow, controlled addition of the aryl halide during Grignard formation to maintain a low concentration relative to magnesium. |

| Side Reaction: Reduction | If the Grignard reagent possesses β-hydrogens (not the case for our aryl Grignard), it can reduce the ketone to a secondary alcohol via hydride transfer.[8] | This is not a major concern for aryl Grignards but is a critical consideration when using alkyl Grignards like ethyl- or isopropylmagnesium bromide. |

Conclusion

The synthesis of this compound via the Grignard addition of 3-methylphenylmagnesium bromide to an N-protected 4-piperidone is a robust and well-established method. Success is predicated on a thorough understanding of the underlying mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and precise temperature control. By mastering this core methodology and being cognizant of potential side reactions, researchers can efficiently access this valuable molecular scaffold, paving the way for further exploration in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 71916-57-9 | Benchchem [benchchem.com]

- 4. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. ijpsm.com [ijpsm.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 4-(3-Methylphenyl)piperidin-4-ol: Synthesis, Chemical Properties, and Reactivity for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-(3-methylphenyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore its key chemical and physical properties, and analyze its reactivity, offering valuable insights for researchers and professionals engaged in drug discovery and development. The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore, and understanding the nuances of this particular derivative is crucial for the rational design of novel therapeutic agents.[1]

Introduction: The Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1] When functionalized at the 4-position with both an aryl group and a hydroxyl moiety, the resulting 4-aryl-4-hydroxypiperidine core becomes a key building block for compounds targeting the central nervous system, among other therapeutic areas. Notably, this scaffold is present in a number of analgesic and antipsychotic drugs.[2] The introduction of a 3-methylphenyl group, as in the case of this compound, offers a unique substitution pattern that can influence receptor binding affinity and selectivity, as well as metabolic stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While specific experimentally determined data for this compound is not extensively published, we can infer its properties based on its structure and data from analogous compounds.

| Property | Value/Information | Source/Justification |

| Molecular Formula | C₁₂H₁₇NO | PubChem |

| Molecular Weight | 191.27 g/mol | PubChem |

| Appearance | Likely a white to off-white crystalline solid | Analogy to similar compounds like 4-(4-chlorophenyl)piperidin-4-ol.[3] |

| Melting Point | Not specifically reported; likely in the range of 130-150 °C | Analogy to 4-(4-chlorophenyl)piperidin-4-ol (137-140 °C).[3] |

| Boiling Point | Not reported; expected to be high due to the polar functional groups. | General chemical principles. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. | The presence of the hydroxyl and amine groups suggests polarity, while the aromatic ring and piperidine core provide some lipophilicity. |

| pKa | Not specifically reported; the piperidine nitrogen is expected to have a pKa in the range of 8.5-9.5. | Analogy to other N-unsubstituted piperidines. |

Synthesis of this compound

The most common and efficient method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a ketone. In the case of this compound, the key precursors are an N-protected 4-piperidone and a Grignard reagent derived from 3-bromotoluene.

Reaction Scheme

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard reactions with 4-piperidones.

Materials:

-

3-Bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid in dioxane (e.g., 4 M)

-

Diethyl ether

Procedure:

Part 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

In the dropping funnel, add a solution of 3-bromotoluene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Grignard Addition to N-Boc-4-piperidone

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the cooled N-Boc-4-piperidone solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Part 3: Work-up and Deprotection

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(3-methylphenyl)piperidin-4-ol.

-

Dissolve the crude product in a minimal amount of diethyl ether and add an excess of hydrochloric acid in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Chemical Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the secondary amine of the piperidine ring and the tertiary hydroxyl group.

Reactions of the Piperidine Nitrogen

The secondary amine is nucleophilic and can undergo a variety of reactions, most notably N-alkylation and N-acylation.

-

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides in the presence of a base (e.g., potassium carbonate, triethylamine) to introduce a wide range of substituents. This is a common strategy in drug development to modulate the pharmacological properties of the molecule.

-

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivatives. This can be used to introduce amide functionalities or as a protecting group strategy.

-

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which can then be reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-substituted derivatives.

Caption: Key reactions involving the piperidine nitrogen.

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for further molecular elaboration.

-

Etherification: While direct etherification can be challenging, under specific conditions (e.g., Williamson ether synthesis with a strong base and an alkyl halide), the hydroxyl group can be converted to an ether.

-

Esterification: The hydroxyl group can be esterified using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine.

-

Dehydration: Treatment with a strong acid and heat can lead to dehydration, resulting in the formation of an alkene. The regioselectivity of this elimination will depend on the reaction conditions and the stability of the resulting double bond.

-

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group (typically in the δ 7.0-7.5 ppm region), a singlet for the methyl group protons (around δ 2.3 ppm), and multiplets for the piperidine ring protons. The proton of the hydroxyl group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the carbons of the piperidine ring. The quaternary carbon bearing the hydroxyl and aryl groups would have a characteristic chemical shift in the δ 70-80 ppm range.

-

IR Spectroscopy: The infrared spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A band around 2900-3000 cm⁻¹ would be attributed to the C-H stretching of the aliphatic and aromatic moieties.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the piperidine ring.

Applications in Drug Discovery

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound are of interest for their potential to interact with various biological targets.

-

Opioid Receptor Modulation: The 4-phenylpiperidine core is a well-known pharmacophore for opioid receptor ligands. Modifications at the 3-position of the phenyl ring and on the piperidine nitrogen can lead to compounds with potent and selective activity as either agonists or antagonists.

-

Anticancer Agents: The piperidine nucleus is found in numerous anticancer agents.[4] The lipophilicity and structural rigidity imparted by the this compound scaffold can be exploited in the design of novel compounds that target cancer-related proteins.

-

CNS Disorders: Due to their ability to cross the blood-brain barrier, piperidine derivatives are frequently explored for the treatment of central nervous system disorders. The specific substitution pattern of this compound may offer advantages in targeting specific receptors in the brain.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the following guidelines are based on the known hazards of similar piperidine derivatives.[5][6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Grignard reaction is a well-established and versatile method. The reactivity of its secondary amine and tertiary hydroxyl group provides ample opportunities for further chemical modification and the creation of diverse chemical libraries for drug screening. A thorough understanding of its chemical properties and reactivity is essential for any researcher or drug development professional working with this important scaffold.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. WERCS Studio - Application Error [assets.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The 4-Aryl-Piperidin-4-ol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Structure in Medicinal Chemistry

The 4-aryl-piperidin-4-ol motif is a quintessential "privileged structure" in medicinal chemistry, a core molecular framework that has proven to be a versatile scaffold for the development of a wide array of therapeutic agents. Its inherent three-dimensional structure, featuring a piperidine ring, a quaternary carbon center, a hydroxyl group, and an aromatic ring, provides a rich platform for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide delves into the discovery, history, synthesis, and diverse pharmacological applications of this remarkable chemical entity, offering a comprehensive resource for professionals in the field of drug discovery and development.

A Historical Journey: From Serendipity to Rational Design

The story of 4-aryl-piperidin-4-ol derivatives is intricately linked with the quest for potent analgesics. While it is challenging to pinpoint the single earliest synthesis of the core scaffold, its prominence in medicinal chemistry began in earnest with the exploration of synthetic opioids.

The journey can be traced back to the synthesis of meperidine (pethidine) in 1938 by Otto Eisleb.[1] Although not a 4-aryl-piperidin-4-ol, meperidine's 4-aryl-piperidine core was a crucial stepping stone. This discovery demonstrated that simpler, fully synthetic molecules could elicit morphine-like analgesic effects, breaking the reliance on complex opium alkaloids.[1]

The pivotal moment for the 4-aryl-piperidin-4-ol scaffold arrived in 1959, when Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesized fentanyl.[2][3] This was a landmark achievement born from systematic structure-activity relationship (SAR) studies of meperidine-related compounds.[4] Janssen's insight was to replace the ester group of meperidine with a more stable propionanilide moiety and to introduce a 4-hydroxyl group, leading to a compound with analgesic potency approximately 100 times that of morphine.[3] This discovery not only revolutionized anesthesiology and pain management but also firmly established the 4-aryl-piperidin-4-ol core as a critical pharmacophore for potent opioid receptor agonists.[5]

Following the success of fentanyl, a plethora of analogues were developed, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[5] This intensive research further solidified the importance of this chemical class in modern medicine.

The Art of Synthesis: Crafting the 4-Aryl-Piperidin-4-ol Core

The construction of the 4-aryl-4-hydroxypiperidine scaffold is a key challenge in the synthesis of these derivatives. Several classical and modern synthetic methodologies have been employed, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

The Workhorse: The Grignard Reaction

The most common and versatile method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the nucleophilic addition of an arylmagnesium halide to a suitably N-protected 4-piperidone.

General Reaction Scheme:

Key Considerations for the Grignard Synthesis:

-

N-Protecting Group: The choice of the nitrogen protecting group is crucial to prevent side reactions and to be easily removable if necessary. Common protecting groups include benzyl (Bn) and tert-butyloxycarbonyl (Boc).

-

Reaction Conditions: The reaction is typically carried out in anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. Low temperatures (-78 °C to 0 °C) are often employed during the addition to minimize side reactions like enolization of the piperidone.

-

Aryl Halide: Aryl bromides are commonly used to prepare the Grignard reagent due to their balance of reactivity and stability.

-

Work-up: The reaction is quenched with an aqueous solution of ammonium chloride to neutralize the magnesium alkoxide and facilitate the isolation of the tertiary alcohol.

Experimental Protocol: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine via Grignard Reaction

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a crystal of iodine to activate the magnesium surface.

-

Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

-

Once the reaction begins, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Addition to N-Boc-4-piperidone:

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled piperidone solution via a cannula.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-phenyl-4-hydroxypiperidine.

-

The Reformatsky Reaction: An Alternative Approach

The Reformatsky reaction provides an alternative route to 4-aryl-4-hydroxypiperidine derivatives, particularly when functional groups sensitive to Grignard reagents are present. This reaction involves the use of an organozinc reagent, which is generally less reactive and more chemoselective than its magnesium counterpart.[6][7] The classical Reformatsky reaction utilizes an α-halo ester and zinc metal to form a zinc enolate, which then adds to a ketone or aldehyde.[6]

General Reaction Scheme (adapted for this scaffold):

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

4-(3-Methylphenyl)piperidin-4-ol biological screening assays

An In-Depth Technical Guide to the Biological Screening of 4-(3-Methylphenyl)piperidin-4-ol

Abstract

The 4-phenylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. This technical guide provides a comprehensive framework for the biological screening of a novel derivative, this compound. While specific biological activity data for this compound is not extensively documented in public literature, its structural features—a piperidin-4-ol core and a meta-substituted methylphenyl group—suggest a high probability of interaction with key neurological targets.[1] This document outlines a logical, multi-tiered screening cascade designed to elucidate the pharmacological profile of this compound. It provides not just the "how" but the "why" behind each experimental choice, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: Rationale for Screening this compound

The piperidine ring is a cornerstone of neuropharmacology, valued for its conformational flexibility and its ability to present substituents in precise three-dimensional orientations.[2][3] The 4-aryl-4-hydroxypiperidine motif, in particular, is a well-established pharmacophore. The presence of a hydroxyl group at the C4 position can facilitate hydrogen bonding with target proteins, while the aryl group can engage in various interactions, including pi-stacking and hydrophobic interactions.

The specific compound, this compound, incorporates a meta-methyl group on the phenyl ring. This seemingly minor modification can significantly influence the molecule's electronic properties and steric profile, potentially leading to enhanced potency or selectivity for its biological target(s) compared to unsubstituted or differently substituted analogs.[1] For instance, similar 4-phenylpiperidine structures have shown significant activity at dopamine D2 receptors, suggesting a potential line of investigation.[1]

This guide proposes a systematic screening approach, beginning with broad, high-throughput primary assays to identify potential biological targets, followed by more specific secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

The Screening Cascade: A Multi-Tiered Approach

A logical and efficient screening cascade is crucial for characterizing a novel compound. Our approach begins with a wide net to identify potential target classes and progressively narrows the focus to confirm and detail the compound's activity.

Caption: A multi-tiered workflow for the biological screening of novel compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to broadly survey major classes of neurological targets to identify a "hit"—a reproducible, statistically significant interaction. Given the structure of this compound, the most probable target classes are G-Protein Coupled Receptors (GPCRs), ion channels, and monoamine transporters.

GPCR Profiling

GPCRs are the largest family of cell surface receptors and are common targets for neuroactive drugs.[4][5] A broad panel screen is the most efficient starting point.

Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a receptor.[6] They directly measure the interaction between the test compound and the receptor.

Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand from its target receptor. A reduction in the bound radioactivity indicates that the test compound is binding to the receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Utilize commercially available membrane preparations from cell lines stably overexpressing the target GPCRs (e.g., dopamine, serotonin, opioid, and adrenergic receptor subtypes).

-

Assay Buffer: Prepare a buffer appropriate for the specific receptor being tested, ensuring optimal pH and ionic strength for receptor integrity and ligand binding.

-

Incubation: In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), and a single high concentration (e.g., 10 µM) of this compound.

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled competing ligand to saturate the target receptors.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

-

Detection: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(Compound CPM - NSB CPM) / (Total CPM - NSB CPM)]) A common hit threshold is ≥50% inhibition.

Ion Channel Profiling

Ion channels are critical for neuronal excitability, and many piperidine-based drugs modulate their function.[7][8][9]

These assays provide a functional readout of ion channel activity by measuring changes in membrane potential or the flux of specific ions (e.g., Ca²⁺, K⁺, Na⁺).[10][11]

Principle: Cells expressing the target ion channel are loaded with a dye that changes its fluorescence intensity in response to changes in either the cell's membrane potential or the intracellular concentration of a specific ion. A change in fluorescence upon addition of the test compound indicates modulation of the channel.

Experimental Protocol: Fluorescent Ion Flux Assay (e.g., Potassium Channel)

-

Cell Culture: Plate cells stably expressing the target potassium channel (e.g., hERG, KCNQ) in a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent indicator (as thallium is a surrogate for potassium in many flux assays). Incubate at 37°C for 60-90 minutes.[10]

-

Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) to the appropriate wells.

-

Stimulation: Use a fluorescence plate reader with automated liquid handling to add a stimulus solution containing thallium sulfate. This will trigger ion flux through any open channels.

-

Detection: Immediately begin recording fluorescence intensity over time.

-

Data Analysis: An increase in fluorescence compared to vehicle control wells suggests channel inhibition, while a decrease may indicate channel activation. The response is quantified by analyzing the area under the curve or the peak fluorescence intensity.

Monoamine Transporter Profiling

The monoamine transporters (for dopamine, serotonin, and norepinephrine) are key targets for antidepressants and stimulants. The piperidine scaffold is present in several monoamine reuptake inhibitors.

MAOs are enzymes that metabolize monoamines. Inhibition of MAO increases neurotransmitter levels and is a therapeutic strategy for depression and neurodegenerative diseases.[12][13][14][15]

Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity. A decrease in H₂O₂ production in the presence of the test compound indicates MAO inhibition.[14][16]

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

-

Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

-

Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing the MAO enzyme, a suitable substrate (e.g., p-tyramine), and a probe that reacts with H₂O₂ to produce a fluorescent product.

-

Compound Addition: Add this compound at a single high concentration (e.g., 10 µM).

-

Controls:

-

Positive Control: A known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).[14]

-

Negative Control: Vehicle (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

-

Detection: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).[16]

-

Data Analysis: Calculate the percent inhibition by comparing the fluorescence of the compound-treated wells to the vehicle control wells.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from Tier 1 must be rigorously validated. This involves confirming the activity and determining the compound's potency.

Caption: Workflow for hit confirmation and potency determination.

Dose-Response Assays

Instead of a single concentration, the compound is tested across a range of concentrations (typically 8-12 points, using serial dilutions) to generate a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Protocol: The protocols are identical to the primary assays, but instead of a single concentration of this compound, a concentration gradient is used.

Data Analysis: The data are plotted with the log of the compound concentration on the x-axis and the percent inhibition or activation on the y-axis. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ or EC₅₀ value.

| Parameter | Description | Significance |

| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. | A measure of the compound's potency as an inhibitor. A lower IC₅₀ indicates higher potency. |

| EC₅₀ | The concentration of a drug that gives half-maximal response. | A measure of the compound's potency as an agonist or activator. A lower EC₅₀ indicates higher potency. |

| Hill Slope | A measure of the steepness of the curve. | Can provide insights into the binding cooperativity of the compound. A slope of ~1 suggests a 1:1 interaction. |

Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay technology, it is crucial to confirm the hit using an orthogonal assay—a method based on a different biological principle.

-

Example: If a hit is identified in a functional GPCR assay (e.g., measuring a second messenger like cAMP), it should be confirmed with a direct binding assay (like the radioligand assay described above).[17] This dual confirmation provides strong evidence that the compound's activity is genuine.

Tier 3: Selectivity and Mechanism of Action

Once a hit is confirmed and its potency is established, the focus shifts to understanding its selectivity and how it works at a cellular level.

Selectivity Profiling

A therapeutically useful drug should be selective for its intended target to minimize off-target side effects.

Protocol: The confirmed hit is screened against a panel of related receptors, channels, or transporters. For example, if the compound is a potent D2 receptor antagonist, it should be tested against other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors, adrenergic receptors, and muscarinic receptors.

Data Presentation: Selectivity Profile

| Target | IC₅₀ / Kᵢ (nM) | Fold Selectivity (vs. Primary Target) |

| Dopamine D2 | 15 | - |

| Dopamine D3 | 150 | 10-fold |

| Serotonin 5-HT2A | > 10,000 | >667-fold |

| Adrenergic α1 | 2,500 | 167-fold |

| hERG Channel | > 10,000 | >667-fold |

This is example data.

Downstream Signaling Pathway Analysis

For functional modulators (agonists or antagonists), it is important to understand which intracellular signaling pathways are affected.

Caption: A simplified diagram of a GPCR signaling pathway.

Recommended Assay: cAMP Assay

Principle: Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. Assays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) can quantify these changes.

Protocol:

-

Culture cells expressing the target receptor in a multi-well plate.

-

Pre-treat cells with the test compound (this compound).

-

Stimulate the cells with an appropriate agonist (for antagonists) or forskolin (to measure Gi-mediated inhibition).

-

Lyse the cells and add detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer).

-

After incubation, read the plate on a TR-FRET-capable reader. A decrease in the FRET signal indicates an increase in cellular cAMP.

Conclusion

This technical guide presents a robust, logical, and scientifically grounded strategy for the comprehensive biological screening of this compound. By employing a tiered approach—from broad primary screening to specific mechanistic studies—researchers can efficiently and accurately define the pharmacological profile of this novel compound. This systematic process is fundamental to identifying its therapeutic potential and advancing it through the drug discovery pipeline.

References

- 1. This compound | 71916-57-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell-Based Ion Channel Assays - Creative Bioarray [ionschannel.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Monoamine Oxidase Assays [cellbiolabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 16. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The 4-(3-Methylphenyl)piperidin-4-ol Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Abstract

The 4-(3-methylphenyl)piperidin-4-ol core is a significant pharmacophore in modern medicinal chemistry, offering a versatile and functionally rich scaffold for the design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of this pharmacophore, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its critical role in interacting with key biological targets, dissect its structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and biological evaluation. The unique combination of a piperidine ring, a tertiary alcohol, and a meta-substituted methylphenyl group bestows upon this scaffold favorable physicochemical and pharmacokinetic properties, making it a compelling starting point for the development of next-generation drugs targeting a range of diseases, particularly those involving the central nervous system.

Introduction: The Piperidine Scaffold and the Emergence of a Key Pharmacophore

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer desirable properties such as aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] The 4-aryl-4-piperidinol subclass, in particular, has a rich history in drug discovery, forming the backbone of numerous successful drugs.

The this compound pharmacophore distinguishes itself through a unique constellation of features. The tertiary alcohol at the 4-position is not merely a polar handle; it often enhances metabolic stability by being resistant to oxidation and sterically hindering glucuronidation.[3][4] The piperidine nitrogen provides a key site for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Crucially, the 3-methylphenyl (m-tolyl) group introduces a lipophilic pocket-filling element that can significantly influence receptor affinity and selectivity through specific hydrophobic and steric interactions.[5] This guide will explore the synergistic interplay of these structural components and their collective contribution to the pharmacological activity of this important scaffold.

Synthetic Strategies: Accessing the this compound Core

The primary and most efficient method for synthesizing the this compound core is through the Grignard reaction. This involves the nucleophilic addition of a 3-methylphenylmagnesium halide to a suitably N-protected 4-piperidone.

Key Synthetic Workflow

The general synthetic workflow can be visualized as a two-step process: formation of the Grignard reagent followed by its reaction with the piperidone substrate.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of N-Boc-4-(3-methylphenyl)piperidin-4-ol

This protocol provides a step-by-step methodology for the synthesis of the N-Boc protected intermediate, a versatile precursor for further derivatization.

Materials:

-

3-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

N-Boc-4-piperidone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether.

-

Add a small portion of the 3-bromotoluene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with N-Boc-4-piperidone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(3-methylphenyl)piperidin-4-ol as a white solid.

-

The Pharmacophore in Action: Targeting Key Biological Systems

The this compound scaffold has proven to be a highly effective pharmacophore for modulating the activity of several key protein families, most notably G-protein coupled receptors (GPCRs) and ion channels.

Opioid Receptor Modulation: A Scaffold for Analgesia and Beyond

A significant body of research has focused on the development of 4-arylpiperidin-4-ol derivatives as modulators of opioid receptors (μ, δ, and κ).[6] The this compound core provides a foundational structure for both opioid agonists and antagonists, with the ultimate pharmacological profile being heavily dependent on the substitution at the piperidine nitrogen.

Structure-Activity Relationship (SAR) Highlights:

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is a primary determinant of agonist versus antagonist activity. Small alkyl groups (e.g., methyl) can lead to agonist or partial agonist activity, while larger, more complex substituents, such as a phenylpropyl group, often confer potent antagonist properties.

-

Aryl Group Substitution: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 3-methyl group in the this compound scaffold is thought to interact with a hydrophobic pocket in the opioid receptor binding site, contributing to overall affinity.

-

Piperidine Ring Substitution: Additional substitutions on the piperidine ring can further refine the pharmacological profile. For instance, the introduction of methyl groups at the 3- and 4-positions of the piperidine ring in related 4-(3-hydroxyphenyl)piperidines has been shown to be crucial for pure antagonist activity.

Table 1: Representative SAR Data for Opioid Receptor Ligands with a 4-Arylpiperidin-4-ol Core

| Compound | N-Substituent | Phenyl Substitution | Piperidine Ring Substitution | Activity Profile |

| A | Methyl | 3-Hydroxy | Unsubstituted | μ-Opioid Agonist |

| B | Phenylpropyl | 3-Hydroxy | trans-3,4-Dimethyl | Potent Pan-Opioid Antagonist[7] |

| C | Methyl | 3-Methyl | Unsubstituted | Likely μ-Opioid Modulator |

Dopamine Receptor Ligands: Implications for Neurological Disorders

Derivatives of the 4-arylpiperidine scaffold have also been extensively explored as ligands for dopamine receptors, particularly the D2 subtype.[5] These compounds have potential applications in the treatment of a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The this compound core can be derivatized to yield potent and selective dopamine receptor antagonists. For instance, pridopidine, a compound with a related 4-(3-(methylsulfonyl)phenyl)piperidine structure, acts as a "dopaminergic stabilizer".[5]

NMDA Receptor Antagonism: Neuroprotective Potential

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is another important target for 4-arylpiperidine derivatives.[8] Overactivation of NMDA receptors is implicated in a variety of neurodegenerative conditions. The this compound scaffold can serve as a starting point for the design of NMDA receptor antagonists with potential neuroprotective effects.

Biological Evaluation: Unveiling the Pharmacological Profile

A thorough biological evaluation is essential to characterize the pharmacological properties of novel compounds based on the this compound scaffold. This typically involves a combination of in vitro binding and functional assays.

Receptor Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for its target receptor. These assays involve competing a radiolabeled ligand with the unlabeled test compound for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Functional Assays: The [35S]GTPγS Binding Assay

For GPCRs, such as opioid and dopamine receptors, the [35S]GTPγS binding assay is a widely used functional assay to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.[9] This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

Experimental Protocol: [35S]GTPγS Binding Assay for Opioid Receptors

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

-

[35S]GTPγS (radiolabeled)

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

-

Test compounds (e.g., derivatives of this compound)

-

Standard agonist (e.g., DAMGO for μ-opioid receptor)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, GDP, and varying concentrations of the test compound in the assay buffer.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways: From Receptor Binding to Cellular Response

The interaction of a ligand with its target receptor initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. For GPCRs like the μ-opioid receptor, agonist binding triggers a conformational change that leads to the activation of heterotrimeric G-proteins.

Canonical G-protein Signaling Pathway for μ-Opioid Receptor Agonists

Caption: Canonical G-protein signaling pathway of the μ-opioid receptor.

Upon agonist binding, the μ-opioid receptor activates inhibitory G-proteins (Gαi/o).[1] The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[10] The net result of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of opioid agonists.

Conclusion and Future Directions

The this compound pharmacophore represents a privileged scaffold in drug discovery, offering a robust platform for the design of novel therapeutics targeting a range of debilitating diseases. Its synthetic accessibility, coupled with its favorable physicochemical and pharmacokinetic properties, makes it an attractive starting point for medicinal chemistry campaigns. The insights into the structure-activity relationships of this core, particularly in the context of opioid, dopamine, and NMDA receptor modulation, provide a clear roadmap for the rational design of next-generation drugs with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel N-Substituents: The continued exploration of diverse and innovative substituents on the piperidine nitrogen will undoubtedly lead to the discovery of ligands with unique pharmacological profiles, including biased agonism and allosteric modulation.

-

Fine-Tuning Aryl Substitution: A more systematic investigation of the steric and electronic effects of substituents on the phenyl ring, beyond the 3-methyl group, will enable the development of ligands with enhanced receptor selectivity.

-

Application to New Biological Targets: While the utility of this scaffold for CNS targets is well-established, its potential for modulating other protein families remains largely unexplored.

-

Advanced Drug Delivery Strategies: The development of novel drug delivery systems for compounds containing this pharmacophore could further enhance their therapeutic potential by improving their bioavailability and targeting to specific tissues.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. researchgate.net [researchgate.net]

CAS number and molecular weight of 4-(3-Methylphenyl)piperidin-4-ol

An In-depth Technical Guide to 4-(3-Methylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its core physicochemical properties, provides a detailed, field-proven synthetic protocol via Grignard reaction, and discusses the analytical techniques essential for its structural elucidation and characterization. As a key structural motif, the 4-aryl-piperidin-4-ol scaffold serves as a foundational building block for a diverse range of biologically active molecules. This guide explains the causality behind critical experimental choices and offers insights grounded in established chemical principles, serving as a vital resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the 4-Aryl-Piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[1] Within this class, the 4-aryl-piperidin-4-ol motif is a particularly privileged structure. It incorporates a piperidin-4-ol core, a known pharmacophore, with an aryl group and a hydroxyl group attached to the same quaternary carbon.[1] This arrangement creates a tertiary alcohol, a feature that profoundly influences the molecule's three-dimensional conformation, binding properties, and metabolic stability.[1]

This compound is a specific analogue that presents unique characteristics. The methyl group at the meta-position of the phenyl ring can modulate electronic properties and steric interactions with biological targets, potentially leading to enhanced potency or selectivity for specific receptors.[1] Historically, modifications of the 4-phenylpiperidine structure led to landmark therapeutics, including potent synthetic opioid analgesics.[1] Modern research continues to leverage this scaffold for developing novel agents targeting a range of receptors, making a thorough understanding of its synthesis and properties essential for innovation.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 71916-57-9 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| Canonical SMILES | CC1=CC=CC(=C1)C2(CCNCC2)O | |

| InChI Key | DDGOHIWHCKUFKW-UHFFFAOYSA-N | [1][2] |

| Synonyms | 4-(m-Tolyl)piperidin-4-ol, 4-(3-methylphenyl)-4-piperidinol | [2] |

Synthesis Methodology: A Validated Protocol

The construction of the 4-aryl-4-hydroxypiperidine scaffold is most reliably achieved through the nucleophilic addition of an organometallic reagent to an N-protected 4-piperidone precursor. The Grignard reaction is the preeminent choice for this transformation due to its high yield, operational simplicity, and the commercial availability of starting materials.

Rationale for the Synthetic Route

The chosen strategy involves two primary stages: the formation of a Grignard reagent from 3-bromotoluene and its subsequent reaction with N-benzyl-4-piperidone.

-

N-Protection: The piperidine nitrogen is basic and nucleophilic, which would cause it to react with and quench the highly reactive Grignard reagent. Therefore, protecting the nitrogen is mandatory. The benzyl (Bn) group is an ideal protecting group for this synthesis as it is robust, stable to the strongly basic conditions of the Grignard reaction, and can be readily removed via catalytic hydrogenation if the free amine is desired for subsequent derivatization.

-

Grignard Reagent Formation: 3-methylphenylmagnesium bromide is formed by reacting 3-bromotoluene with magnesium metal.[1] This reaction requires strictly anhydrous conditions, as any protic solvent (like water or alcohols) will immediately protonate and destroy the Grignard reagent.[3]

-

Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidone. This step forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and cooled under a stream of dry nitrogen to exclude atmospheric moisture.

-

Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of 3-bromotoluene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the grey, cloudy mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-Benzyl-4-(3-methylphenyl)piperidin-4-ol

-

Cooling: Cool the freshly prepared Grignard solution to 0°C using an ice bath.

-

Substrate Addition: Prepare a solution of N-benzyl-4-piperidone (0.9 eq.) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Cool the reaction mixture again to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt solution protonates the alkoxide and hydrolyzes any unreacted Grignard reagent without being overly acidic, which could cause dehydration of the tertiary alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Step 3 (Optional): N-Debenzylation

-

Setup: Dissolve the purified 1-benzyl-4-(3-methylphenyl)piperidin-4-ol in methanol or ethanol.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC analysis indicates the complete consumption of the starting material.

-

Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each type of proton. A singlet around δ 2.3-2.4 ppm would correspond to the methyl (–CH₃) protons on the phenyl ring. The aromatic protons of the m-substituted ring will appear as a complex multiplet pattern between δ 7.0-7.5 ppm. The protons on the piperidine ring will typically appear as broad multiplets in the δ 1.5-3.5 ppm region due to complex spin-spin coupling and conformational dynamics. A broad singlet, which may be exchangeable with D₂O, will correspond to the hydroxyl (–OH) proton.

-

¹³C NMR (Carbon-13 NMR): The spectrum will show a signal for the methyl carbon around δ 21-22 ppm. The aliphatic carbons of the piperidine ring will appear in the δ 35-65 ppm range. The quaternary carbon bearing the hydroxyl and aryl groups (C-OH) is a key diagnostic peak, expected around δ 70-75 ppm. The aromatic carbons will resonate in the δ 120-145 ppm region.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides confirmation of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. A C-O stretching vibration for the tertiary alcohol should be visible in the 1100-1200 cm⁻¹ range.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.28.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate or building block. Its value lies in the versatility of its structure for further chemical modification.

-

Scaffold for Opioid Analgesics: The 4-arylpiperidine core is central to the pharmacophore of pethidine-like opioid analgesics. The hydroxyl group and the meta-methyl substitution pattern can be exploited to fine-tune binding affinity and selectivity for mu, delta, and kappa opioid receptors.

-

Ligands for Sigma Receptors: The 4-phenylpiperidine framework is also a key component in many high-affinity sigma receptor ligands.[4] These receptors are implicated in a variety of central nervous system functions, and their modulation is a target for novel antipsychotic and neuroprotective agents.

-

Probes for CNS Targets: The ability to derivatize the piperidine nitrogen allows for the introduction of various pharmacophoric elements, enabling the synthesis of compound libraries for screening against a wide array of CNS targets, including dopamine and serotonin receptors. The core scaffold provides a rigid anchor to orient these functionalities in three-dimensional space.

Conclusion

This compound represents a strategically important molecule in the field of medicinal chemistry. Its synthesis, primarily achieved via a robust Grignard reaction with an N-protected 4-piperidone, is a well-established and scalable process. A thorough understanding of its synthesis, the rationale behind the procedural steps, and its comprehensive spectroscopic characterization are fundamental for any research program aiming to utilize this scaffold. As a versatile building block, it provides a validated starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Methylphenyl)piperidin-4-ol

Introduction